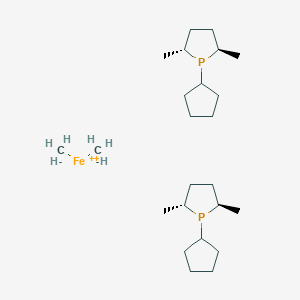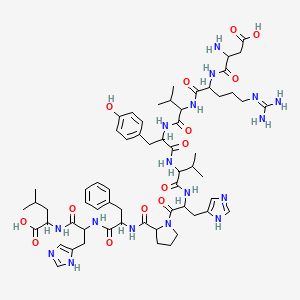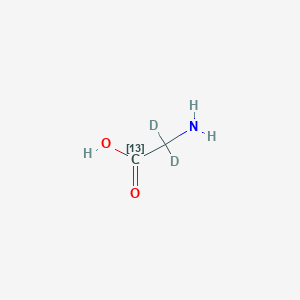
Copper(I) cyanide-15N
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper(I) cyanide-15N is an isotopically labeled compound with the molecular formula CuC15N. It is a variant of copper(I) cyanide where the nitrogen atom is enriched with the 15N isotope. This compound is used in various scientific research applications due to its unique properties and isotopic labeling.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Copper(I) cyanide-15N can be synthesized by dissolving copper containing the 15N isotope in a solution containing cyanide ions. The reaction typically involves the following steps:
- Dissolution of copper in a cyanide solution.
- Appropriate treatment and crystallization steps to isolate the this compound .
Industrial Production Methods
The industrial production of this compound follows similar principles but on a larger scale. The process involves the use of isotopically enriched nitrogen sources and controlled reaction conditions to ensure high purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Copper(I) cyanide-15N undergoes various types of chemical reactions, including:
Oxidation: Copper(I) cyanide can be oxidized to copper(II) cyanide under specific conditions.
Reduction: It can be reduced back to metallic copper.
Substitution: Copper(I) cyanide can participate in substitution reactions where the cyanide ion is replaced by other ligands
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or nitric acid.
Reducing Agents: Such as sodium borohydride or hydrogen gas.
Substitution Reagents: Various ligands like phosphines, amines, or halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield copper(II) cyanide, while substitution reactions can produce various copper-ligand complexes.
Aplicaciones Científicas De Investigación
Copper(I) cyanide-15N is used in a wide range of scientific research applications, including:
Chemistry: As a catalyst in organic synthesis and in the preparation of nitriles.
Biology: In studies involving nitrogen metabolism and isotope tracing.
Industry: Used in electroplating and as a reagent in various industrial processes
Mecanismo De Acción
The mechanism of action of copper(I) cyanide-15N involves its interaction with molecular targets and pathways. The compound can act as a source of cyanide ions, which can inhibit various enzymes by binding to metal centers in their active sites. The isotopic labeling with 15N allows for detailed studies of nitrogen-related pathways and mechanisms .
Comparación Con Compuestos Similares
Similar Compounds
Copper(I) cyanide (CuCN): The non-isotopically labeled version of the compound.
Copper(II) cyanide (Cu(CN)2): The oxidized form of copper(I) cyanide.
Potassium cyanide-15N (K15CN): Another isotopically labeled cyanide compound.
Uniqueness
Copper(I) cyanide-15N is unique due to its isotopic labeling, which allows for specific studies involving nitrogen. This makes it particularly valuable in research applications where tracing nitrogen atoms is crucial .
Propiedades
Fórmula molecular |
CCuN |
|---|---|
Peso molecular |
90.56 g/mol |
Nombre IUPAC |
(15N)azanylidynemethane;copper(1+) |
InChI |
InChI=1S/CN.Cu/c1-2;/q-1;+1/i2+1; |
Clave InChI |
DOBRDRYODQBAMW-CGOMOMTCSA-N |
SMILES isomérico |
[C-]#[15N].[Cu+] |
SMILES canónico |
[C-]#N.[Cu+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![(S)-1-[(R)-2-(Di-tert.-butylphosphino)ferrocenyl]ethyldiphenylphosphine](/img/structure/B12060869.png)





